molecular formula C10H13N3 B6176261 1-azido-4-tert-butylbenzene CAS No. 18522-89-9

1-azido-4-tert-butylbenzene

Cat. No.: B6176261
CAS No.: 18522-89-9
M. Wt: 175.2
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Description

1-azido-4-tert-butylbenzene: is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-azido-4-tert-butylbenzene can be synthesized through the reaction of 4-tert-butylphenylamine with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide. The reaction typically proceeds under mild conditions, ensuring the stability of the azido group.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-azido-4-tert-butylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.

    Cycloaddition Reactions: Often carried out using copper(I) catalysts under mild conditions.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzene derivatives.

    Cycloaddition Reactions: Formation of triazole derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Chemistry

1-Azido-4-tert-butylbenzene is utilized as a precursor in the synthesis of various heterocyclic compounds and serves as a reagent in organic synthesis. Its azido group can participate in several types of reactions:

  • Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
  • Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Reaction TypeDescriptionMajor Products Formed
SubstitutionReplacement of azido with nucleophilesSubstituted benzene derivatives
CycloadditionReaction with alkynesTriazole derivatives
ReductionConversion of azido to amineAmine derivatives

Biology

In biological research, this compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules. Its ability to form stable covalent bonds with biomolecules makes it a valuable tool for studying cellular processes .

Medicine

The compound is being investigated for potential use in drug development. Its unique structure allows it to act as a building block for pharmaceuticals, particularly in creating compounds that can interact selectively with biological targets .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for manufacturing agrochemicals and other chemical intermediates .

Case Studies

Case Study 1: C–H Amination Mediated by Cobalt Organoazide Adducts
Research demonstrated that this compound could be utilized in C–H amination reactions mediated by cobalt complexes. The azido group acts as a nitrene precursor, facilitating the formation of amination products through redox processes. This study highlighted the compound's potential in developing new synthetic pathways for amines .

Case Study 2: Click Chemistry Applications
In click chemistry applications, this compound has been successfully used to create triazole compounds through cycloaddition with alkynes. This reaction has broad implications for developing new materials and pharmaceuticals due to its efficiency and selectivity .

Mechanism of Action

The mechanism of action of 1-azido-4-tert-butylbenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations.

Comparison with Similar Compounds

  • 1-azido-4-bromobenzene
  • 1-azido-4-fluorobenzene
  • 1-azido-4-chlorobenzene

Comparison: 1-azido-4-tert-butylbenzene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. Compared to other azido-substituted benzenes, this compound may exhibit different reactivity patterns and stability due to the bulky tert-butyl group.

Biological Activity

1-Azido-4-tert-butylbenzene (C10H13N3), a compound of interest in organic chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and implications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound features an azido group (-N3) attached to a tert-butyl-substituted benzene ring. Its molecular structure is represented as follows:

  • Molecular Formula : C10H13N3
  • Molecular Weight : 189.23 g/mol
  • CAS Number : 20336103

Synthesis

The synthesis of this compound typically involves the azidation of 4-tert-butylbenzyl chloride using sodium azide. This method is efficient and yields the desired compound with moderate to high purity.

Anticancer Potential

Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this precursor have shown efficacy against pancreatic cancer cell lines by reactivating cyclin-dependent kinase (CDK) inhibitor proteins and suppressing cell proliferation in vivo .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSuppression of pancreatic cancer cell growth
AntimalarialPreliminary studies suggest potential efficacy
CytotoxicityInduction of cell cycle dysregulation

The mechanism underlying the anticancer activity involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. Compounds derived from this compound have been shown to selectively inhibit HDAC isoforms, leading to altered gene expression profiles conducive to apoptosis in cancer cells .

Study on Pancreatic Cancer

In a study focusing on pancreatic cancer, researchers treated Panc04.03 cells with derivatives of this compound. The results demonstrated a marked decrease in S-phase cells and an increase in G1 phase cells, indicating cell cycle arrest—an essential factor in cancer therapy .

Toxicity Assessment

Toxicological evaluations have indicated that while some alkylbenzenes exhibit toxicity at high concentrations, this compound does not show significant adverse effects at therapeutic doses . This safety profile is critical for its development as a therapeutic agent.

Properties

CAS No.

18522-89-9

Molecular Formula

C10H13N3

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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